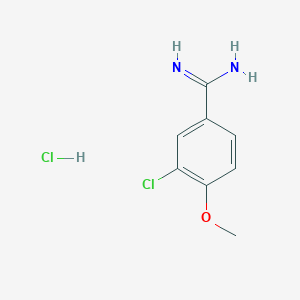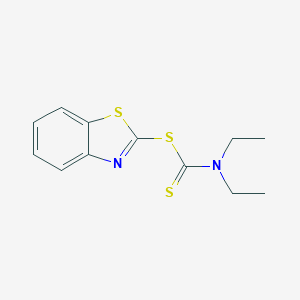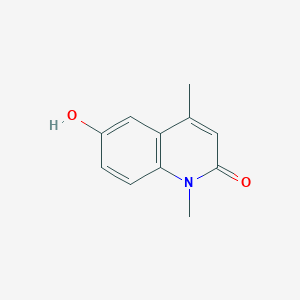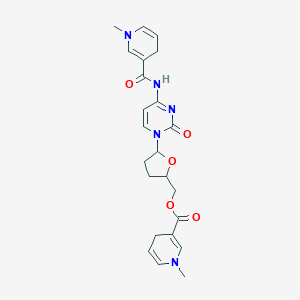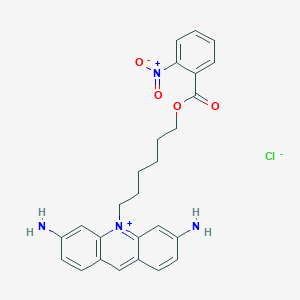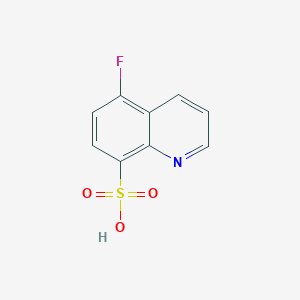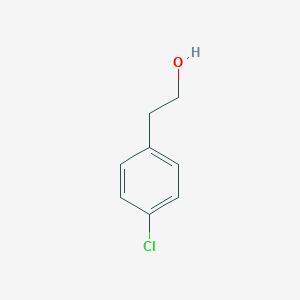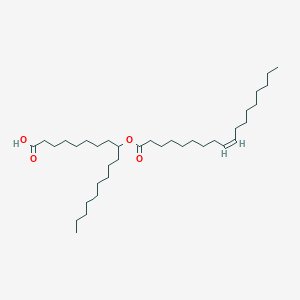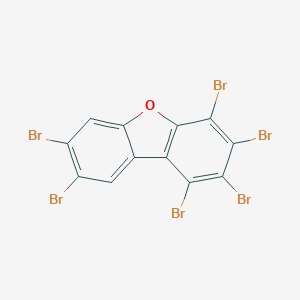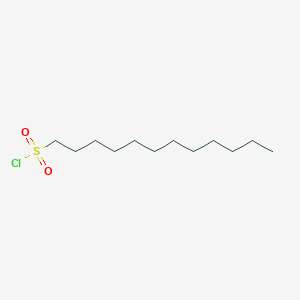
Dodecansulfonylchlorid
Übersicht
Beschreibung
1-Dodecanesulfonyl chloride is a useful research compound. Its molecular formula is C12H25ClO2S and its molecular weight is 268.84 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Dodecanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94098. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Dodecanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Dodecanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tenside und Detergenzien
Dodecansulfonylchlorid-Derivate dienen als Tenside, da ihre Moleküle die –SO₂NH–-Funktionelle Gruppe enthalten. Diese Verbindungen werden in Formulierungen in der chemischen und Textilindustrie weit verbreitet eingesetzt. Ihre amphiphile Natur – die Kombination einer hydrophoben Alkylkette mit einer hydrophilen Sulfonamidfunktion – macht sie effektiv bei der Reduzierung der Oberflächenspannung, der Verbesserung der Benetzungseigenschaften und der Verbesserung der Emulgierung. Forscher haben ihre Verwendung in Waschmitteln, Spülmitteln und industriellen Reinigungsmitteln untersucht .
Korrosionsschutzmittel
Die Sulfonamidderivate von this compound weisen Korrosionsschutz-Eigenschaften auf. Durch die Bildung von Schutzschichten auf Metalloberflächen verhindern oder reduzieren sie den Abbau, der durch chemische Reaktionen mit korrosiven Stoffen verursacht wird. Diese Verbindungen finden Anwendung in Beschichtungen, Schmierstoffen und Kühlwasserbehandlung, um Metallbauteile vor Korrosion zu schützen .
Biologisch abbaubare Additive
Alkansulfonamide, darunter auch solche, die von this compound abgeleitet sind, weisen eine gute biologische Abbaubarkeit auf. Forscher haben ihre Verwendung als umweltfreundliche Additive in verschiedenen Produkten untersucht. So können sie beispielsweise die Leistung von biologisch abbaubaren Polymeren wie Polymilchsäure (PLA) verbessern, indem sie ihre mechanischen Eigenschaften und ihre Verarbeitbarkeit verbessern .
Analytische Chemie
This compound dient als Vorläufer für die Synthese verschiedener Sulfonamide. Forscher verwenden es in der Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse, um organische Verbindungen zu identifizieren und zu quantifizieren. Die resultierenden Sulfonamide können selektiv nachgewiesen werden, was die Charakterisierung komplexer Gemische erleichtert .
Organische Synthese
This compound ist ein vielseitiges Reagenz in der organischen Synthese. Es beteiligt sich an Reaktionen wie nucleophile Substitution, Acylierung und Amidierung. Forscher haben es verwendet, um die Sulfonylgruppe in verschiedene organische Moleküle einzuführen, was zur Synthese von pharmazeutischen Zwischenprodukten, Agrochemikalien und Spezialchemikalien führt .
Wirkmechanismus
Target of Action
Dodecane-1-sulfonyl chloride is a sulfonyl chloride compound that primarily targets organic compounds, particularly those containing nucleophilic functional groups . It is often used in the synthesis of sulfonamide derivatives , which are known for their surfactant properties and are used in various industries, including the chemical and textile industries .
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles in a process known as electrophilic aromatic substitution . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the carbon .
Biochemical Pathways
The primary biochemical pathway involved in the action of dodecane-1-sulfonyl chloride is the electrophilic aromatic substitution pathway . This pathway involves the generation of an electrophilic substituting agent, the attack of this agent on the aromatic ring, and the regeneration of the aromatic ring .
Result of Action
The primary result of the action of dodecane-1-sulfonyl chloride is the formation of sulfonamide derivatives . These derivatives possess good surface properties due to the simultaneous presence of a long alkyl chain (hydrophobic character) and a sulfonamide function (hydrophilic character) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dodecane-1-sulfonyl chloride. For instance, the presence of other nucleophiles in the reaction environment can affect the selectivity and yield of the reaction . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature, pH, and solvent conditions .
Eigenschaften
IUPAC Name |
dodecane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULHKIPTBIZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044500 | |
| Record name | Dodecane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-40-7 | |
| Record name | 1-Dodecanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecylsulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecane-1-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLSULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45GS200PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
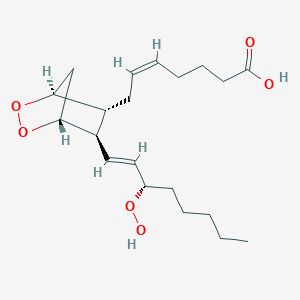
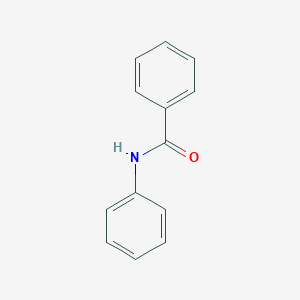
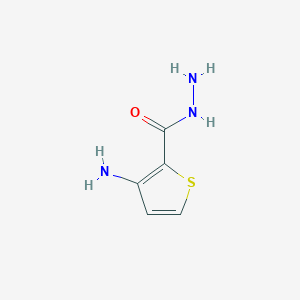
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
